molecular formula C16H19BrN2O5 B11096226 Ethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11096226
M. Wt: 399.24 g/mol
InChI Key: XEGCSRPOSDOXDK-UHFFFAOYSA-N
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Description

Ethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a brominated phenyl ring, a hydroxy group, a methoxy group, and a tetrahydropyrimidine ring, making it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method starts with the bromination of a suitable phenol derivative to introduce the bromine atom at the desired position. This is followed by the introduction of the methoxy group through methylation reactions. The formation of the tetrahydropyrimidine ring is achieved via cyclization reactions involving appropriate precursors such as urea or thiourea, under acidic or basic conditions. The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for cyclization, continuous flow systems for bromination and methylation, and advanced purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc in acetic acid.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions, often using palladium-catalyzed cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO₄, or Jones reagent.

    Reduction: Zinc in acetic acid, lithium aluminum hydride (LiAlH₄).

    Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄), bases like K₂CO₃ (Potassium carbonate).

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a de-brominated product.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds due to its unique structural features.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the hydroxy group can facilitate binding to active sites, while the tetrahydropyrimidine ring can enhance molecular stability and bioavailability.

Comparison with Similar Compounds

Ethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with similar compounds such as:

    Ethyl 4-(4-hydroxy-3-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Lacks the bromine atom, which may affect its reactivity and biological activity.

    Ethyl 4-(3-bromo-4-hydroxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Lacks the methoxy group, potentially altering its solubility and interaction with biological targets.

    Ethyl 4-(3-bromo-4-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Lacks the hydroxy group, which may influence its hydrogen bonding capabilities and overall stability.

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H19BrN2O5

Molecular Weight

399.24 g/mol

IUPAC Name

ethyl 6-(3-bromo-4-hydroxy-5-methoxyphenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C16H19BrN2O5/c1-5-24-15(21)12-8(2)19(3)16(22)18-13(12)9-6-10(17)14(20)11(7-9)23-4/h6-7,13,20H,5H2,1-4H3,(H,18,22)

InChI Key

XEGCSRPOSDOXDK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)NC1C2=CC(=C(C(=C2)Br)O)OC)C)C

Origin of Product

United States

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